molecular formula C23H22N2O5S B2954491 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1210143-29-5

8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2954491
CAS No.: 1210143-29-5
M. Wt: 438.5
InChI Key: QINHOPIEUKLPGW-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

The compound 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be broken down into several functional groups:

  • Coumarin Backbone : The core structure is a coumarin moiety, which is known for its biological activity.
  • Piperazine Derivative : The presence of a piperazine ring suggests potential interactions with neurotransmitter receptors.
  • Thiophene Substituent : The thiophene ring may contribute to the compound's lipophilicity and biological activity.

Structural Formula

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of related compounds on several cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (nM)
Compound ANUGC (Gastric)48
Compound BDLDI (Colon)60
Compound CHEPG2 (Liver)174
Compound DMCF (Breast)288

These findings suggest that modifications in the structure can lead to variations in potency against different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design.

The proposed mechanisms through which coumarin derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
  • Modulation of Enzyme Activity : Inhibiting specific enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer development.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can interact with various neurotransmitter systems, including serotonin and dopamine receptors, potentially offering therapeutic benefits in conditions like anxiety and depression.

Example Study: MAO-B Inhibition

Coumarin derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. A study reported that certain coumarin-chalcone hybrids exhibited strong MAO-B inhibition with IC50 values in the low micromolar range, indicating that similar derivatives may also possess neuroprotective properties.

Properties

IUPAC Name

8-methoxy-3-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-29-18-5-2-4-14-12-17(23(28)30-20(14)18)22(27)25-9-7-24(8-10-25)21(26)16-13-15(16)19-6-3-11-31-19/h2-6,11-12,15-16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHOPIEUKLPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.